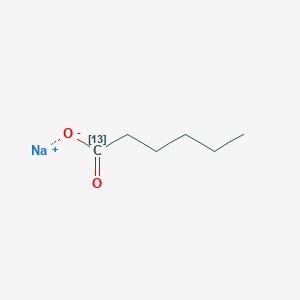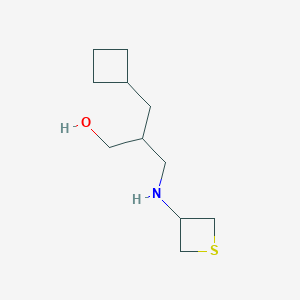
Sodium hexanoate-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexanoate-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the hexanoate structureThe molecular formula for this compound is C5(13C)H11NaO2, and it has a molecular weight of 139.13 . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexanoate-1-13C can be synthesized by reacting hexanoic acid-1-13C with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the hexanoic acid-1-13C is neutralized by sodium hydroxide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled hexanoic acid as a starting material. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium hexanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid-1-13C.
Reduction: Reduction reactions can convert it back to hexanoic acid-1-13C.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products:
Oxidation: Hexanoic acid-1-13C.
Reduction: Hexanoic acid-1-13C.
Substitution: Various substituted hexanoates depending on the electrophile used.
Scientific Research Applications
Sodium hexanoate-1-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of labeled compounds for various industrial processes and quality control
Mechanism of Action
The mechanism of action of sodium hexanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic processes, enzyme activities, and the fate of carbon atoms in various biochemical pathways .
Comparison with Similar Compounds
Sodium hexanoate: The non-labeled version of sodium hexanoate-1-13C.
Sodium butanoate-1-13C: Another labeled compound with a shorter carbon chain.
Sodium octanoate-1-13C: A labeled compound with a longer carbon chain
Uniqueness: this compound is unique due to its specific labeling with carbon-13 at the first carbon position. This makes it particularly useful for detailed metabolic studies and NMR spectroscopy, providing insights that are not possible with non-labeled or differently labeled compounds .
Properties
Molecular Formula |
C6H11NaO2 |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
sodium;(113C)hexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i6+1; |
InChI Key |
UDWXLZLRRVQONG-NWZHYJCUSA-M |
Isomeric SMILES |
CCCCC[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)


![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
